Acid-C3-SSPy

描述

The exact mass of the compound 4-(2-Pyridyldithio)butanoic acid is 229.02312094 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

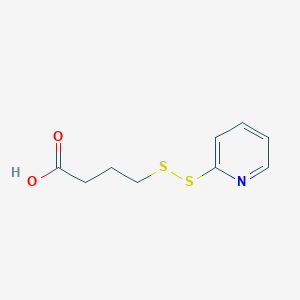

IUPAC Name |

4-(pyridin-2-yldisulfanyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMVEZKWNOGJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250266-79-6 |

Source

|

| Record name | 4-(2-Pyridyldithio)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Acid-C3-SSPy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid-C3-SSPy, a heterobifunctional crosslinker pivotal in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

This compound, chemically known as 3-(pyridin-2-yldisulfanyl)propanoic acid , is a linker molecule characterized by three key functional components: a carboxylic acid group, a three-carbon (C3) alkyl chain, and a pyridyl disulfide group. This architecture allows for the sequential conjugation of two different molecules. The carboxylic acid can be activated to react with nucleophiles like amines, while the pyridyl disulfide moiety is a reactive group that readily undergoes exchange with free thiols.

The disulfide bond within the pyridyl disulfide group is designed to be cleavable under the reducing conditions present within a cell, providing a mechanism for the controlled release of a payload.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₂S₂ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| CAS Number | 68617-64-1 | [1] |

| Appearance | White to off-white solid | |

| Purity | >96% | [1] |

| SMILES | O=C(O)CCSSC1=CC=CC=N1 | [1] |

| Synonyms | 3-(2-Pyridyldithio)propionic acid, PDTP | [2] |

Mechanism of Action in Targeted Drug Delivery

The strategic design of this compound is centered on its utility as a cleavable linker in targeted therapies. In the context of an Antibody-Drug Conjugate, the linker tethers a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb selectively binds to antigens overexpressed on the surface of cancer cells, leading to the internalization of the ADC.

Once inside the cell, the higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond in the linker. This releases the cytotoxic payload, which can then exert its therapeutic effect, leading to apoptosis of the cancer cell.

Experimental Protocols

The following are generalized protocols for the synthesis of an Antibody-Drug Conjugate using this compound. These should be optimized for specific antibodies and drug payloads.

3.1. Activation of this compound

The carboxylic acid moiety of this compound must be activated to facilitate its reaction with an amine-containing drug payload. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

-

Materials: this compound, N-hydroxysuccinimide (NHS), a carbodiimide (B86325) coupling agent (e.g., EDC or DCC), anhydrous aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve this compound and NHS (1.1 equivalents) in the anhydrous solvent.

-

Add the carbodiimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

The resulting solution containing the this compound-NHS ester can often be used directly in the next step.

-

3.2. Conjugation of Activated Linker to Drug Payload

-

Materials: Activated this compound-NHS ester, amine-containing drug payload, anhydrous aprotic solvent, tertiary base (e.g., DIPEA or triethylamine).

-

Procedure:

-

Dissolve the drug payload in the anhydrous solvent.

-

Add the tertiary base (2-3 equivalents) to the drug solution.

-

Slowly add the solution of activated this compound-NHS ester to the drug solution.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the drug-linker conjugate using reverse-phase HPLC.

-

3.3. Antibody Reduction and Conjugation

The interchain disulfide bonds of the antibody need to be partially reduced to generate free thiol groups for conjugation with the pyridyl disulfide moiety of the drug-linker conjugate.

-

Materials: Monoclonal antibody in a suitable buffer (e.g., PBS), reducing agent (e.g., TCEP or DTT), drug-linker conjugate, reaction buffer (e.g., PBS with EDTA).

-

Procedure:

-

Incubate the antibody with a controlled molar excess of the reducing agent. The amount of reducing agent will determine the final drug-to-antibody ratio (DAR).

-

Incubate at 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column.

-

Immediately add the drug-linker conjugate (in a suitable solvent like DMSO) to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Conclusion

This compound is a versatile and effective cleavable linker for the development of targeted therapeutics. Its well-defined structure allows for the reliable conjugation of payloads to targeting moieties, while the environmentally sensitive disulfide bond provides a robust mechanism for intracellular drug release. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working to design and synthesize the next generation of targeted therapies.

References

Acid-C3-SSPy: A Technical Guide for Drug Development Professionals

An in-depth overview of the chemical properties, synthesis, and application of the cleavable ADC linker, Acid-C3-SSPy, for researchers, scientists, and professionals in drug development.

This compound is a heterobifunctional, cleavable linker integral to the synthesis of antibody-drug conjugates (ADCs). Its strategic design, featuring a carboxylic acid and a pyridyl disulfide moiety, facilitates the precise conjugation of cytotoxic payloads to monoclonal antibodies. The key feature of this linker is its disulfide bond, which remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring controlled drug release. This guide provides a comprehensive overview of its chemical characteristics, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Core Chemical Properties and Characteristics

This compound, systematically named 4-(pyridin-2-yldisulfanyl)butanoic acid, possesses a well-defined chemical structure that dictates its functionality as a linker. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing drug molecules, while the pyridyl disulfide group is specifically designed to react with free thiol groups on an antibody.

| Property | Value | Source |

| CAS Number | 250266-79-6 | [1] |

| Molecular Formula | C9H11NO2S2 | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Purity | Typically >95% | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | [2] |

| Storage Conditions | Store in freezer, under -20°C, sealed in a dry environment. | [3] |

Stability Profile:

Synthesis and Conjugation Workflows

The following diagrams illustrate the synthesis of this compound and its subsequent use in the generation of an antibody-drug conjugate.

Mechanism of Action: Intracellular Cleavage

The therapeutic efficacy of an ADC synthesized with this compound relies on the selective cleavage of the disulfide bond within the target cancer cells. This process is driven by the significant difference in the redox potential between the extracellular matrix and the intracellular environment.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound and its use in ADC development. Researchers should optimize these protocols for their specific drug and antibody.

Protocol 1: Synthesis of this compound (4-(pyridin-2-yldisulfanyl)butanoic acid)

This protocol is adapted from the synthesis of similar pyridyl disulfide-containing compounds.

Materials:

-

4-Mercaptobutanoic acid

-

2,2'-Dipyridyl disulfide

-

Glacial acetic acid

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for chromatography

-

Solvents for chromatography (e.g., Dichloromethane (B109758), Methanol, Acetic acid)

Procedure:

-

In a round-bottom flask, dissolve 4-mercaptobutanoic acid in methanol.

-

Add a solution of 2,2'-dipyridyl disulfide in methanol to the flask.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Stir the reaction under an inert atmosphere (argon or nitrogen) at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of acetic acid) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conjugation of this compound to an Amine-Containing Drug via EDC/NHS Coupling

Materials:

-

This compound

-

Amine-containing drug molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (for small molecule conjugation)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add NHS (or Sulfo-NHS for aqueous reactions) to the solution (typically 1.2 equivalents).

-

Add EDC (typically 1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 1-4 hours to form the NHS ester. The reaction can be monitored by TLC or LC-MS.

-

-

Conjugation to the Drug:

-

In a separate vial, dissolve the amine-containing drug in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).

-

Add the activated this compound-NHS ester solution to the drug solution.

-

If using a non-aqueous solvent, add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the formation of the drug-linker conjugate by TLC or LC-MS.

-

-

Purification:

-

Purify the drug-linker conjugate using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and byproducts.

-

Protocol 3: Antibody Reduction and Conjugation with the Drug-Linker Construct

Materials:

-

Monoclonal antibody (mAb)

-

Drug-Linker conjugate (from Protocol 2)

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reduction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5

-

Conjugation Buffer: PBS, pH 6.5-7.5

-

Quenching reagent: N-acetylcysteine or cysteine

-

Desalting columns (e.g., G-25)

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the mAb in Reduction Buffer at a concentration of 2-10 mg/mL.

-

Add the reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized (e.g., 2-10 fold molar excess).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove the excess reducing agent by passing the solution through a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation Reaction:

-

Immediately after the removal of the reducing agent, add the Drug-Linker conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the Drug-Linker conjugate over the number of available thiol groups is typically used.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

-

-

Quenching:

-

Quench any unreacted thiol groups on the antibody by adding an excess of a quenching reagent like N-acetylcysteine.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

-

References

- 1. 4-(pyridin-2-yldisulfaneyl)butanoic acid 95.00% | CAS: 250266-79-6 | AChemBlock [achemblock.com]

- 2. 4-Methyl-4-(pyridin-2-yldisulfanyl)-pentanoic acid ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. 4-(Pyridin-2-yldisulfanyl)butyric acid N-Hydroxysuccinimide ester [chembk.com]

- 4. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action for Acid-C3-SSPy linker cleavage

An In-depth Technical Guide to the Mechanism of Action for Acid-C3-SSPy Linker Cleavage

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the this compound linker, a bifunctional, cleavable linker utilized in advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). The linker is designed with two distinct, conditionally labile moieties that enable precise payload release within target cells. This is achieved through a dual-mechanism cleavage process: the reduction of a disulfide bond within the cytoplasm and the acid-catalyzed hydrolysis of an acid-sensitive bond within the endo-lysosomal pathway.

The this compound linker's efficacy is rooted in its ability to remain stable in systemic circulation (physiological pH ~7.4, low reducing potential) while undergoing rapid cleavage upon entering the distinct biochemical environments of a target cell.

Reductive Cleavage of the Pyridyl Disulfide Bond

The "-SSPy" component of the linker contains a disulfide bond, which is susceptible to cleavage in a reducing environment. This mechanism exploits the significant difference in glutathione (B108866) (GSH) concentration between the extracellular space (~5 µM) and the intracellular cytoplasm (1-10 mM)[][2][3].

Mechanism of Action: The cleavage occurs via a thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide thiol, acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload-linker complex, which is now attached via a free thiol. A second glutathione molecule can then reduce this mixed disulfide, fully liberating the payload. This process is critical for releasing the active drug within the cytoplasm of the target cell[][3].

Acid-Labile Cleavage

The "Acid-" portion of the linker's name denotes its pH-sensitive nature. While the precursor molecule, 4-(pyridin-2-yldisulfanyl)butanoic acid, is not itself acid-labile, it serves as a scaffold to create an acid-cleavable bond during conjugation with a drug payload. A common strategy is the formation of an acylhydrazone bond, which is stable at neutral pH but hydrolyzes rapidly under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[3][][5][6][7].

Mechanism of Action: After an ADC is internalized via endocytosis, it traffics to the endosome and then the lysosome. The progressively lower pH in these organelles protonates the nitrogen atom of the hydrazone linkage. This protonation facilitates the nucleophilic attack by water (hydrolysis), leading to the cleavage of the C=N bond and the release of the drug payload from the linker[][9]. The rate of hydrolysis is significantly faster at pH 5.0 compared to pH 7.4, ensuring targeted drug release following internalization[6][10].

References

- 2. benchchem.com [benchchem.com]

- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 5. books.rsc.org [books.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Acid-C3-SSPy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-C3-SSPy, chemically known as 3-(pyridin-2-yldisulfanyl)propanoic acid, is a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. Its structure incorporates a carboxylic acid group and a pyridyldithiol moiety, connected by a three-carbon spacer. This architecture allows for the covalent linkage of molecules, typically proteins and peptides, through amide bond formation and disulfide exchange. A key feature of the pyridyldithiol group is its reactivity towards sulfhydryl groups, forming a cleavable disulfide bond. This property is particularly valuable in the design of antibody-drug conjugates (ADCs), where the release of a cytotoxic payload from the antibody carrier is triggered by the reducing environment within target cells. This guide provides a comprehensive overview of the synthesis and purification of this compound, presenting detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value |

| Chemical Name | 3-(pyridin-2-yldisulfanyl)propanoic acid |

| Synonyms | This compound, 3-(2-Pyridyldithio)propionic acid |

| CAS Number | 68617-64-1 |

| Molecular Formula | C₈H₉NO₂S₂ |

| Molecular Weight | 215.29 g/mol |

| Appearance | Yellow solid |

| Melting Point | 71-73 °C |

| Purity | >96% |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the chlorination of 2,2'-dipyridyl disulfide to form 2-pyridylsulfenyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid to yield the final product.[1] This method provides the desired acid in crystalline form, often without the need for chromatographic purification, with a reported yield of approximately 77%.

Experimental Workflow

The overall workflow for the synthesis of this compound can be visualized as a two-step process. The first step involves the activation of the pyridine (B92270) disulfide, followed by the coupling with the thiol-containing propanoic acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials and Reagents:

-

2,2'-Dipyridyl disulfide

-

Sulfuryl chloride (SO₂Cl₂)

-

3-Mercaptopropionic acid

-

Triethylamine (TEA)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Ethyl acetate (B1210297)

Step 1: Synthesis of 2-Pyridylsulfenyl chloride

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend 2,2'-dipyridyl disulfide in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise to the stirred suspension over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 60 minutes. The reaction progress can be monitored by TLC. The formation of the sulfenyl chloride is indicated by the disappearance of the starting disulfide spot.

Step 2: Synthesis of 3-(pyridin-2-yldisulfanyl)propanoic acid (this compound)

-

In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-mercaptopropionic acid and triethylamine in anhydrous dichloromethane.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-pyridylsulfenyl chloride solution from Step 1 to the stirred solution of 3-mercaptopropionic acid and triethylamine over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 50 minutes.

-

Upon completion of the reaction, as monitored by TLC, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound is typically a yellow solid that can be purified by recrystallization.

Experimental Protocol for Recrystallization

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a cold mixture of ethyl acetate and hexane.

-

Dry the purified crystals under vacuum to a constant weight.

The purity of the final product should be assessed by analytical techniques such as HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

The following table summarizes the expected characterization data for purified this compound.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the pyridyl and propionic acid protons. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring and the propanoic acid backbone. |

| HPLC | A single major peak indicating high purity. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |

Logical Relationship of Synthesis Steps

The synthesis of this compound follows a logical progression from starting materials to the final purified product. This can be represented as a flowchart illustrating the dependencies of each step.

Caption: Logical flow of the this compound synthesis.

Conclusion

This technical guide provides a detailed protocol for the synthesis and purification of this compound, a critical reagent in modern bioconjugation chemistry. By following the outlined procedures, researchers and drug development professionals can reliably produce high-purity this compound for their applications in creating advanced therapeutic and diagnostic agents. The provided workflows and logical diagrams offer a clear understanding of the process, facilitating successful implementation in the laboratory.

References

An In-Depth Technical Guide to the Stability and Half-Life of the Acid-C3-SSPy Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-C3-SSPy linker, chemically known as 4-(2-pyridyldithio)butanoic acid, is a crucial component in the design and development of antibody-drug conjugates (ADCs). As a cleavable linker, its primary role is to ensure the stable attachment of a cytotoxic payload to a monoclonal antibody during systemic circulation and to facilitate the controlled release of the payload upon internalization into target tumor cells. The stability and cleavage kinetics of this linker are paramount to the overall efficacy and safety profile of the resulting ADC.

This technical guide provides a comprehensive analysis of the stability and half-life of the this compound linker, detailing its cleavage mechanisms, factors influencing its stability, and methodologies for its evaluation.

Linker Structure and Cleavage Mechanism

The this compound linker is composed of two key functional components: a pyridyl disulfide (SSPy) moiety and a three-carbon (C3) propionic acid spacer.

-

Pyridyl Disulfide (SSPy) Moiety: This is the cleavable unit of the linker. The disulfide bond is susceptible to reductive cleavage, primarily through thiol-disulfide exchange reactions.

-

Propionic Acid (C3) Spacer: This component provides a defined distance between the antibody and the payload, which can influence the steric hindrance around the disulfide bond and, consequently, its stability.

The primary mechanism for the cleavage of the this compound linker is the reduction of the disulfide bond. This process is predominantly triggered by the high intracellular concentrations of reducing agents, most notably glutathione (B108866) (GSH). The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the bloodstream (~5 µM), providing a selective trigger for payload release within the target cell.[1]

Upon entering the cell, the disulfide bond of the linker reacts with intracellular glutathione, leading to the release of the payload, which can then exert its cytotoxic effect.

Quantitative Stability and Half-Life Data

The stability of the this compound linker is a critical parameter that is assessed under various physiological conditions. The following tables summarize the expected stability and half-life data based on the behavior of structurally similar pyridyl disulfide linkers. It is important to note that specific quantitative data for the this compound linker is not extensively available in the public domain; therefore, data from analogous linkers are presented to provide a comparative framework.

Table 1: Stability of Pyridyl Disulfide Linkers in Plasma

| Linker Type | Species | Half-Life (t½) | Assay Conditions | Reference Analogue |

| Pyridyl Disulfide | Human | > 7 days | 37°C in human plasma | Silyl ether-based linker |

| Pyridyl Disulfide | Mouse | Variable (cleavage can be faster than in human plasma) | 37°C in mouse plasma | Val-Cit Linker |

Note: The stability of linkers can vary significantly between species due to differences in plasma enzymes and other factors.

Table 2: pH-Dependent Stability of Disulfide Linkers

| Linker Type | pH | Stability Profile | Cleavage Mechanism | Reference Analogue |

| Pyridyl Disulfide | 7.4 (Plasma) | Generally stable | Minimal hydrolysis | General disulfide linkers |

| Pyridyl Disulfide | 4.5 - 6.5 (Endosome/Lysosome) | Stable to hydrolysis; cleavage is reduction-dependent | Thiol-disulfide exchange | General disulfide linkers |

Note: Disulfide linkers are generally stable across a range of pH values encountered in biological systems, with cleavage being primarily redox-dependent rather than pH-driven.

Table 3: Glutathione-Mediated Cleavage of Pyridyl Disulfide Linkers

| Linker Type | Glutathione (GSH) Concentration | Cleavage Rate | Assay Conditions | Reference Analogue |

| Pyridyl Disulfide | 1-10 mM (Intracellular) | Rapid cleavage | 37°C, physiological pH | General disulfide linkers |

| Pyridyl Disulfide | ~5 µM (Plasma) | Minimal cleavage | 37°C, physiological pH | General disulfide linkers |

Note: The rate of cleavage is directly proportional to the concentration of glutathione, highlighting the selectivity of this cleavage mechanism for the intracellular environment.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective and safe ADCs. The following are detailed methodologies for key experiments used to evaluate the stability of disulfide-based linkers like this compound.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its behavior in systemic circulation.

Objective: To determine the rate of payload deconjugation from the ADC in plasma from different species (e.g., human, mouse, rat).

Materials:

-

ADC conjugated with this compound linker

-

Human, mouse, and rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or Protein G magnetic beads

-

LC-MS grade water, acetonitrile, and formic acid

-

Internal standard (for LC-MS analysis)

Procedure:

-

Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

-

Sample Processing:

-

Analysis by LC-MS:

-

Elute the ADC from the affinity beads.

-

Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

-

The supernatant from the capture step can also be analyzed to quantify the amount of released payload.

-

-

Data Analysis: Plot the average DAR over time to determine the rate of drug deconjugation and the half-life of the linker in plasma.

Protocol 2: Glutathione (GSH) Cleavage Assay

This assay assesses the susceptibility of the disulfide linker to cleavage by the primary intracellular reducing agent, glutathione.

Objective: To determine the kinetics of payload release from the ADC in the presence of varying concentrations of glutathione.

Materials:

-

ADC conjugated with this compound linker

-

Reduced glutathione (GSH) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., N-ethylmaleimide in PBS)

-

LC-MS or HPLC system

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the ADC at a fixed concentration in PBS with varying concentrations of GSH (e.g., 0 mM, 1 mM, 5 mM, 10 mM).

-

Incubation: Incubate the reaction mixtures at 37°C.

-

Time Points: At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots from each reaction mixture.

-

Quenching: Immediately stop the reaction by adding a quenching solution to the aliquots to react with excess GSH.

-

Analysis: Analyze the samples by LC-MS or RP-HPLC to quantify the amount of intact ADC and released payload.

-

Data Analysis: Plot the percentage of released payload against time for each GSH concentration to determine the cleavage kinetics and the half-life of the linker under each condition.

Visualization of Key Processes

Diagram 1: Intracellular Trafficking and Payload Release of a Disulfide-Linked ADC

Caption: Intracellular pathway of a disulfide-linked ADC leading to payload release.

Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assay

Caption: Workflow for determining ADC stability in plasma.

Conclusion

The this compound linker represents a critical technology in the field of antibody-drug conjugates, offering a balance of stability in circulation and selective payload release within the reducing environment of target tumor cells. A thorough understanding of its stability profile and cleavage kinetics under various physiological conditions is essential for the rational design and successful clinical translation of ADCs. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other disulfide-containing linkers, enabling researchers to optimize the therapeutic window of these promising cancer therapies. Further studies providing specific quantitative data for the this compound linker will be invaluable to the continued advancement of ADC development.

References

Solubility of Acid-C3-SSPy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Acid-C3-SSPy, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, storage, and use in the development of novel therapeutics. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for precise solubility determination, and includes a visual workflow to guide researchers.

Introduction to this compound

This compound is a heterobifunctional linker containing a carboxylic acid for conjugation to a payload and a pyridyl disulfide group for attachment to a carrier protein, often via reaction with a thiol. The cleavable disulfide bond is a key feature, designed to be stable in systemic circulation but readily cleaved intracellularly to release the active drug. The solubility of this linker is a crucial parameter for its successful application in bioconjugation, impacting reaction conditions, purification, and the overall efficiency of ADC production.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its chemical structure, which includes a polar carboxylic acid, a pyridine (B92270) ring, and a short alkyl chain. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] Carboxylic acids with short carbon chains are generally soluble in polar organic solvents and show some solubility in water, which can be significantly increased in aqueous bases.[2][3][4]

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. It is important to note that this information is predictive and should be confirmed experimentally.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Aqueous | Water | Sparingly Soluble | The presence of the polar carboxylic acid and pyridine groups should allow for some solubility in water through hydrogen bonding.[5] However, the overall molecule has non-polar character which may limit extensive solubility. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | At a neutral pH, the carboxylic acid will be partially deprotonated to its more soluble carboxylate salt form, which should enhance solubility compared to pure water.[6] | |

| Aqueous Base (e.g., 0.1 M NaOH) | Soluble | In a basic solution, the carboxylic acid will be fully deprotonated to its highly polar and water-soluble carboxylate salt.[6][7] | |

| Aqueous Acid (e.g., 0.1 M HCl) | Sparingly Soluble | In an acidic solution, the pyridine nitrogen may become protonated, increasing polarity. However, the carboxylic acid will remain protonated, and overall solubility may not be significantly enhanced compared to water. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and non-polar regions.[8] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is effective at solvating organic molecules like this compound.[8] | |

| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally less effective at dissolving highly polar compounds compared to DMSO or DMF. | |

| Polar Protic | Methanol (B129727) (MeOH) | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the carboxylic acid and pyridine moieties of this compound, facilitating dissolution.[8] |

| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is a good solvent for many carboxylic acids and polar organic compounds.[3][4] | |

| Non-Polar Aprotic | Dichloromethane (DCM) | Sparingly Soluble | While this compound has non-polar character, the highly polar carboxylic acid and pyridine groups will likely limit its solubility in a moderately polar solvent like DCM. |

| Hexane / Heptane | Insoluble | These are non-polar solvents and are not expected to effectively solvate the polar functional groups of this compound.[1] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] The following protocol is a standard procedure that can be adapted for this compound.

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (± 0.01 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[10]

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[9]

-

Allow the mixture to equilibrate for a sufficient period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[11] A preliminary experiment can be conducted to determine the time to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[12]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.[13]

-

Data Analysis and Reporting

-

Calculate the concentration of this compound in the original saturated filtrate by accounting for the dilution factor.

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

This guide provides a foundational understanding of the solubility of this compound and a robust methodology for its experimental determination. Accurate solubility data is essential for the seamless integration of this linker into ADC development workflows, ensuring reproducibility and success in synthesizing these complex biotherapeutics.

References

- 1. Khan Academy [khanacademy.org]

- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. benchchem.com [benchchem.com]

- 13. pharmatutor.org [pharmatutor.org]

In-Depth Technical Guide to Acid-C3-SSPy: A Key Linker in Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-C3-SSPy, a pivotal disulfide linker utilized in the creation of antibody-drug conjugates (ADCs). This document details its chemical properties, key suppliers, and the fundamental experimental workflows for its application in targeted cancer therapy research.

Introduction to this compound

This compound, with the chemical name 4-(pyridin-2-yldisulfanyl)butanoic acid, is a heterobifunctional crosslinker. It plays a crucial role in covalently linking a cytotoxic payload, such as a maytansinoid, to a monoclonal antibody (mAb). The disulfide bond within the linker is designed to be stable in the bloodstream and subsequently cleaved within the reducing environment of a target cancer cell, releasing the potent cytotoxic agent.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug by minimizing systemic toxicity.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.

| Property | Value | Reference |

| CAS Number | 250266-79-6 | [4][5][6] |

| Molecular Formula | C9H11NO2S2 | [4][7] |

| Molecular Weight | 229.31 g/mol | [6][7] |

| Purity | Typically >97% | [7] |

| Appearance | Pale yellow viscous oil | [8] |

| Storage (Powder) | 2 years at -20°C | [4] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [4] |

Key Suppliers and Availability

This compound is commercially available from a number of suppliers specializing in reagents for biomedical research and drug development. Availability is generally "in stock," with shipping within 24 hours.[7]

| Supplier | Product Name | Catalog Number |

| BroadPharm | This compound | BP-14072 |

| DC Chemicals | This compound | DC46131 |

| MedChemExpress | This compound | HY-141597 |

| Pharmaffiliates | This compound | PA 27 0033092 |

| Sigma-Aldrich | This compound | - |

| PHMO | This compound | - |

| FUJIFILM Wako | This compound | HY-141597 |

Note: This list is not exhaustive and other suppliers may be available.

Experimental Protocols and Workflows

The development of an ADC using this compound involves a multi-step process, from the initial conjugation of the linker to the cytotoxic drug to the final purification and characterization of the ADC.

General Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates a typical workflow for the development and evaluation of an ADC.

Synthesis of Drug-Linker Conjugate (e.g., Maytansinoid-C3-SSPy)

While a specific protocol for this compound is not publicly available, a general approach involves the activation of the carboxylic acid of this compound to an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated linker is then reacted with an amine-containing cytotoxic drug.

A related synthesis for a similar compound, 4-(pyridin-2-yldisulfanyl)butanoic acid, provides insight into the initial steps. The synthesis involves reacting 4-bromobutyric acid with thiourea, followed by hydrolysis and reaction with 2-aldrithiol.[8]

Illustrative 1H NMR Data for a Similar Compound (4-(pyridin-2-yldisulfanyl)butanoic acid):

-

δH (400 MHz, CDCl3, Me4Si) 8.59 (1 H, d, J1,3 4.6), 7.81–7.91 (2 H, m), 7.25–7.30 (1 H, m), 2.88 (2 H, t, J1,3 7.1), 2.50 (2 H, t, J1,3 7.2), 2.00–2.09 (2 H, m).[8]

Conjugation to the Antibody

The pyridyldithiol group of the drug-linker construct reacts with free thiol groups on the antibody to form a disulfide bond. These thiol groups are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.

General Protocol for Antibody Reduction and Conjugation:

-

Antibody Reduction: The antibody is typically reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose the cysteine thiol groups.[10]

-

Purification: The reduced antibody is purified to remove the excess reducing agent, often using a desalting column.

-

Conjugation: The drug-linker construct is added to the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled pH. The reaction is typically carried out at 4°C for a specified period.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted pyridyldithiol groups.

-

Purification of the ADC: The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Common purification methods include size-exclusion chromatography (SEC) and tangential flow filtration (TFF).[5]

Characterization of the Antibody-Drug Conjugate

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC-HPLC is a critical analytical technique for characterizing ADCs. It separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules. This allows for the determination of the drug-to-antibody ratio (DAR) and the assessment of conjugation heterogeneity.[11][12][13][14]

Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC is used to determine the purity of the ADC and to quantify the level of aggregation.

Mechanism of Action and Signaling Pathway

ADCs constructed with this compound and a maytansinoid payload, such as DM4, exert their cytotoxic effect through the inhibition of microtubule polymerization.[][16]

Signaling Pathway of Maytansinoid-Induced Apoptosis

The following diagram illustrates the key steps in the mechanism of action of a maytansinoid-based ADC.

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis.[3] Inside the cell, the ADC is trafficked to the lysosome, where the acidic and reducing environment facilitates the cleavage of the disulfide bond in the this compound linker. The released maytansinoid payload then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[][17]

Conclusion

This compound is a critical component in the development of next-generation targeted cancer therapies. Its cleavable disulfide linkage enables the controlled release of potent cytotoxic agents within tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A thorough understanding of its chemical properties and the associated experimental protocols is paramount for researchers and drug developers aiming to harness the full potential of antibody-drug conjugates.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound | 250266-79-6 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, 250266-79-6 | BroadPharm [broadpharm.com]

- 8. rsc.org [rsc.org]

- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. WO2017064675A1 - Hindered disulfide drug conjugates - Google Patents [patents.google.com]

- 12. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]

- 13. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]

- 14. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]

- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Acid-C3-SSPy

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acid-C3-SSPy, a critical reagent in the field of antibody-drug conjugates (ADCs). Below you will find detailed data on its properties, safe handling procedures, and a representative experimental protocol for its application in ADC synthesis.

Chemical and Physical Properties

This compound, systematically known as 4-(2-Pyridyldithio)butanoic acid, is a cleavable linker used in the synthesis of ADCs. Its disulfide bond allows for the release of a cytotoxic payload within the reducing environment of a target cell.

| Property | Value |

| CAS Number | 250266-79-6 |

| Molecular Formula | C₉H₁₁NO₂S₂ |

| Molecular Weight | 229.32 g/mol |

| Synonyms | 4-(Pyridin-2-yldisulfaneyl)butanoic Acid, 4-(2-Pyridinyldithio)butanoic Acid |

| Primary Use | Cleavable linker for Antibody-Drug Conjugates (ADCs) |

| Storage | Recommended storage at 2-8°C in a refrigerator. |

Safety and Handling Guidelines

Adherence to strict safety protocols is essential when handling this compound. The following guidelines are based on standard laboratory practices for chemical reagents of this nature.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against accidental exposure.

| PPE Item | Specification |

| Gloves | Wear appropriate chemical-resistant gloves. |

| Eye Protection | Use chemical safety goggles or a face shield. |

| Lab Coat | A standard laboratory coat should be worn at all times. |

| Respiratory | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of aerosolization. |

Handling and Storage Precautions

| Precaution Category | Guideline |

| General Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory. |

| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood.[1] |

| Storage | Store in a tightly closed container in a cool, dry place.[1] Keep away from incompatible materials such as strong oxidizing agents. |

| Spill Response | In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and dispose of it as hazardous waste. |

Experimental Protocols

The following is a representative multi-step protocol for the synthesis of an antibody-drug conjugate using a pyridyl disulfide-containing linker like this compound. This process involves the activation of the linker, its conjugation to a cytotoxic drug, and the final conjugation to a monoclonal antibody.

Workflow for ADC Synthesis

References

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, a critical component connecting the antibody to the drug, plays a pivotal role in the overall efficacy and safety of an ADC.[1][2][3] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[3][4] This targeted drug release mechanism is crucial for maximizing on-target cell killing while minimizing off-target toxicities.[5][]

This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the different types of cleavable linkers, their mechanisms of action, quantitative comparisons of their stability and cleavage kinetics, and detailed experimental protocols for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary classes are pH-sensitive, protease-sensitive, and glutathione-sensitive linkers.

pH-Sensitive Linkers (Hydrazones)

Mechanism of Action: pH-sensitive linkers, most notably those containing a hydrazone bond, are designed to exploit the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) within cancer cells.[7][8] These linkers remain relatively stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis under acidic conditions, leading to the release of the cytotoxic payload.[][10] The rate of hydrolysis is dependent on the specific chemical structure of the hydrazone linker.[11]

Protease-Sensitive Linkers (Peptide-Based)

Mechanism of Action: Protease-sensitive linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsins (e.g., Cathepsin B), which are overexpressed in the lysosomal compartments of many tumor cells.[4][][13] The most widely used peptide linker is the valine-citrulline (Val-Cit) dipeptide.[14][15] Following internalization of the ADC and its trafficking to the lysosome, these proteases cleave the peptide bond, often triggering a self-immolative cascade that results in the release of the unmodified payload.[16]

Glutathione-Sensitive Linkers (Disulfides)

Mechanism of Action: Glutathione-sensitive linkers utilize a disulfide bond to connect the payload to the antibody. These linkers leverage the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[4][17] The disulfide bond is stable in the bloodstream but is rapidly cleaved by the high intracellular concentration of GSH, releasing the thiol-containing payload.[][18] The steric hindrance around the disulfide bond can be modified to tune the rate of cleavage.[19]

Quantitative Data on Linker Performance

The stability of the linker in circulation and the efficiency of its cleavage at the target site are critical parameters that influence the therapeutic index of an ADC. The following tables summarize key quantitative data for different types of cleavable linkers.

| Linker Type | Linker Example | Matrix | Stability Metric | Value |

| pH-Sensitive | Hydrazone (in Gemtuzumab ozogamicin) | Circulation (in vivo) | Hydrolysis Rate | 1.5–2% per day |

| Phenylketone-derived hydrazone | Human and mouse plasma | Half-life (t1/2) | ~2 days | |

| Acyl hydrazone | pH 7.4 buffer | Hydrolysis | 6% after 24h | |

| Acyl hydrazone | pH 4.5 buffer | Release | 97% after 24h | |

| General Hydrazone | pH 7.0 | Half-life (t1/2) | 183 hours | |

| General Hydrazone | pH 5.0 | Half-life (t1/2) | 4.4 hours | |

| Protease-Sensitive | Val-Cit-PABC-MMAE | Human plasma | Half-life (t1/2) | 230 days |

| Phe-Lys-PABC-MMAE | Human plasma | Half-life (t1/2) | 30 days | |

| Val-Cit-PABC-MMAE | Mouse plasma | Half-life (t1/2) | 80 hours | |

| Phe-Lys-PABC-MMAE | Mouse plasma | Half-life (t1/2) | 12.5 hours | |

| Val-Ala | Isolated Cathepsin B | Cleavage Rate | 50% of Val-Cit | |

| Sulfatase-cleavable linker | Mouse plasma | Stability | > 7 days | |

| Glutathione-Sensitive | Disulfide | - | - | Data not readily available in a comparable format |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC in killing target cancer cells.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

ADC of interest

-

Control antibody

-

Free payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][14]

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Incubate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).[14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Plasma Stability Assay (ELISA-based)

This assay measures the stability of the ADC and the extent of premature payload release in plasma.

Materials:

-

ADC of interest

-

Plasma from relevant species (e.g., human, mouse, rat)

-

Antigen specific to the ADC's monoclonal antibody

-

96-well ELISA plates

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Enzyme-conjugated secondary antibody that detects the payload

-

Substrate for the enzyme

-

Stop solution

-

Microplate reader

Procedure:

-

ADC Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[20]

-

Plate Coating: Coat a 96-well ELISA plate with the target antigen overnight at 4°C.[21]

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[21]

-

Sample Incubation: Wash the plate and add the plasma samples containing the ADC to the wells. Incubate for 1-2 hours at room temperature to allow the ADC to bind to the coated antigen.[21]

-

Detection: Wash the plate and add the enzyme-conjugated secondary antibody that specifically recognizes the payload. Incubate for 1 hour at room temperature.[21]

-

Signal Development: Wash the plate and add the substrate. Allow the color to develop and then stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: The signal is proportional to the amount of intact ADC. A decrease in signal over time indicates payload cleavage.

Quantification of Free Payload by LC-MS/MS

This method provides a highly sensitive and specific quantification of the free payload released from the ADC in plasma.

Materials:

-

Plasma samples from the stability assay

-

Internal standard (a stable isotope-labeled version of the payload, if available)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To a known volume of plasma sample, add the internal standard and the protein precipitation solvent. Vortex and centrifuge to pellet the precipitated proteins.[22]

-

Supernatant Collection: Carefully collect the supernatant containing the free payload.[21]

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The payload and internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.

-

Data Analysis: A calibration curve is generated using known concentrations of the payload. The concentration of the free payload in the plasma samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.[3]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a protease-sensitive linker to cleavage by Cathepsin B.

Materials:

-

ADC with a protease-sensitive linker

-

Recombinant human Cathepsin B

-

Cathepsin B assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing a reducing agent like DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with formic acid)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure its activity.

-

Reaction Initiation: Add the ADC to the activated Cathepsin B solution. The final concentrations should be optimized, but typically the enzyme is in the nanomolar range and the ADC in the micromolar range.[13]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the enzymatic reaction by adding a quenching solution.[13]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Mandatory Visualizations

Signaling Pathway of ADC Internalization and Payload Release

References

- 1. benchchem.com [benchchem.com]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. agilent.com [agilent.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. benchchem.com [benchchem.com]

- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 21. benchchem.com [benchchem.com]

- 22. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridyl Disulfide in Acid-C3-SSPy: A Technical Guide for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pyridyl disulfide functional group within the context of the Acid-C3-SSPy linker, a critical tool in modern bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). We will explore its mechanism of action, detail experimental protocols, and present key quantitative data to facilitate its effective application in research and drug development.

Introduction: The Significance of Cleavable Linkers

The efficacy of targeted therapies, particularly ADCs, is highly dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. This compound, also known as 3-(2-pyridyldithio)propanoic acid, is a heterobifunctional, cleavable linker. Its design incorporates a carboxylic acid for conjugation to amine-containing payloads (often via activation) and a pyridyl disulfide group, which is the core of its functionality, for attachment to thiol-containing biomolecules like antibodies.

The pyridyl disulfide moiety imparts a crucial feature: redox sensitivity. The resulting disulfide bond is relatively stable in the bloodstream's low reducing potential but is efficiently cleaved in the highly reductive intracellular environment, where concentrations of glutathione (B108866) (GSH) are approximately 1000-fold greater.[1] This differential stability allows for the stable circulation of the conjugate and the specific, triggered release of the payload inside the target cell, minimizing off-target toxicity.[1][2]

The Core Functionality: The Pyridyl Disulfide Group

The pyridyl disulfide group is a highly efficient thiol-reactive handle. Its primary role is to react with a free sulfhydryl group (e.g., from a cysteine residue on an antibody) through a mechanism known as thiol-disulfide exchange. This reaction is highly specific, proceeds under mild conditions, and forms a new, cleavable disulfide bond between the linker and the target biomolecule.[3]

A key advantage of this chemistry is that the reaction's progress can be monitored in real-time. The exchange reaction releases a byproduct, pyridine-2-thione, which has a distinct absorbance maximum at approximately 343 nm.[3][4] This spectrophotometric monitoring allows for precise control and optimization of the conjugation process.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of pyridyl disulfide linkers in bioconjugation.

Table 1: Typical Reaction Parameters for Pyridyl Disulfide Chemistry

| Parameter | Condition | Rationale / Notes |

| Reaction pH | 7.0 - 8.0 | Optimal for the thiol-disulfide exchange reaction with free sulfhydryls.[3][4] |

| Reaction Time | 8 - 16 hours | Sufficient for the thiol-disulfide exchange to proceed to high completion.[4][5] |

| Temperature | Room Temperature (20-25°C) | Mild conditions preserve the integrity of sensitive biomolecules like proteins.[4][5] |

| Cleavage Conditions | 25-50 mM DTT or 1-10 mM GSH | Mimics the intracellular reducing environment to cleave the disulfide bond.[4][6] |

| Monitoring Wavelength | 343 nm | Corresponds to the absorbance maximum of the released pyridine-2-thione byproduct.[3][4] |

Table 2: Performance Metrics of Pyridyl Disulfide Conjugation

| Metric | Value | Context / Method |

| Conjugation Efficiency | 95% - 100% | Determined for the conjugation of cysteine-containing peptides to a pyridyl disulfide-activated lipid.[7] |

| Cleavage Time (in vitro) | Products detected within 1 hour | Monitored by LC-MS after treatment of a disulfide-linked conjugate with glutathione (GSH).[8] |

| Conjugate Recovery | 76% after 21 hours | Fluorescence recovery of a conjugate after incubation with glutathione, indicating linker cleavage.[9] |

| Drug-to-Antibody Ratio (DAR) | Typically 2 - 8 | The average number of drug molecules per antibody, a critical quality attribute determined by methods like SEC-MALS or LC-MS.[10][11] |

Detailed Experimental Protocols

This section provides a generalized, two-stage protocol for conjugating a thiol-containing protein (Protein-SH) to another molecule (Molecule-NH2) using the N-hydroxysuccinimide (NHS) ester of this compound, known as SPDP (succinimidyl 3-(2-pyridyldithio)propionate).

Stage 1: Activation of Molecule-NH2 with SPDP

This step converts the primary amine on the payload or other molecule into a thiol-reactive pyridyl disulfide derivative.

-

Reagent Preparation : Prepare a 20-25 mM stock solution of SPDP in an anhydrous organic solvent like DMSO or DMF.[4][5]

-

Molecule Preparation : Dissolve the amine-containing molecule (Molecule-NH2) at a concentration of 1-5 mg/mL in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).[5][7]

-

Reaction : Add a 10-20 fold molar excess of the SPDP stock solution to the molecule solution.

-

Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature.[4][5]

-

Purification : Remove excess, unreacted SPDP and the NHS byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[5][12] The resulting product is Molecule-SSPy.

Stage 2: Conjugation of Molecule-SSPy to Protein-SH

This step involves the thiol-disulfide exchange to form the final conjugate.

-

Protein Preparation : Dissolve the thiol-containing protein (e.g., an antibody with reduced interchain cysteines) in a thiol-free buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, with 1 mM EDTA).[4][5]

-

Reaction : Mix the purified Molecule-SSPy from Stage 1 with the Protein-SH solution. A molar ratio of 5-20 moles of Molecule-SSPy per mole of protein is common.

-

Incubation : Incubate the reaction mixture for 8-16 hours at room temperature or 4°C.[4][5] The reaction can be monitored by measuring the increase in absorbance at 343 nm.

-

Purification : Purify the final conjugate (Molecule-S-S-Protein) from unreacted components and the pyridine-2-thione byproduct. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[2][13]

Visualizing the Process: Diagrams and Workflows

Visual aids are essential for understanding the chemical and biological processes involving this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com [confluore.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. lcms.cz [lcms.cz]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Acid-C3-SSPy to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of powerful research tools, diagnostic reagents, and targeted therapeutics such as antibody-drug conjugates (ADCs). A critical component in this process is the choice of a chemical linker to attach a payload to the antibody. Acid-C3-SSPy, also known as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), is a heterobifunctional crosslinker widely used for this purpose.

This molecule contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The pyridyl disulfide group can then react with a sulfhydryl (thiol) group on a payload molecule to form a cleavable disulfide bond. This disulfide linkage is of particular interest in drug delivery, as it can be cleaved in the reducing environment inside a cell, releasing the payload.

These application notes provide a detailed protocol for the conjugation of this compound to an antibody, the purification of the resulting conjugate, and methods for its characterization.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Range for Optimization |

| Antibody Concentration | 2 - 5 mg/mL | 1 - 10 mg/mL |

| This compound Stock Concentration | 20 mM in DMSO or DMF | 10 - 25 mM |

| Molar Excess of this compound to Antibody | 20:1 | 5:1 to 50:1 |

| Reaction Time | 30 - 60 minutes | 30 - 120 minutes |

| Reaction pH | 7.2 - 8.0 | 7.0 - 8.5 |

Table 2: Characterization of Pyridyldithiol-Modified Antibody